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Bis(trifluoromethylsulfonyl)azanide;manganese(2+) is an organometallic compound with the chemical formula CFMnNOS. It consists of a manganese(II) cation coordinated with two bis(trifluoromethylsulfonyl)azanide anions. This compound is notable for its unique structural features and properties, particularly the presence of trifluoromethylsulfonyl groups, which confer distinctive chemical reactivity and stability. The molecular weight of this compound is approximately 615.209 g/mol, and it is often encountered as a crystalline powder that can appear white to yellow in color .
The synthesis of bis(trifluoromethylsulfonyl)azanide;manganese(2+) typically involves the following methods:
Bis(trifluoromethylsulfonyl)azanide;manganese(2+) has several applications across different fields:
Interaction studies involving bis(trifluoromethylsulfonyl)azanide;manganese(2+) focus on its coordination chemistry and reactivity with other ligands. Research indicates that this compound can form stable complexes with various organic and inorganic ligands, influencing its catalytic properties and stability in solution. Studies have also examined its interactions in ionic liquid environments, revealing insights into solvation dynamics and molecular interactions that impact reactivity .
Several compounds share structural features or functional groups with bis(trifluoromethylsulfonyl)azanide;manganese(2+). Here are some notable examples:
Bis(trifluoromethylsulfonyl)azanide;manganese(2+) stands out due to its combination of manganese coordination chemistry with highly electronegative trifluoromethylsulfonyl groups, which significantly influence its reactivity and stability compared to other similar compounds. Its specific applications in catalysis and materials science further enhance its uniqueness within this class of compounds.
The synthesis of bis(trifluoromethylsulfonyl)azanide;manganese(2+) requires carefully selected precursor compounds that provide both the manganese(2+) cation and the bis(trifluoromethylsulfonyl)azanide anion [1] [2]. The primary manganese-containing precursors include manganese(2+) chloride, manganese(2+) acetate, and manganese(2+) carbonate, each offering distinct advantages in terms of solubility, reactivity, and product purity [3] [4].
Manganese(2+) chloride serves as the most commonly employed manganese precursor due to its high solubility in polar solvents and relatively straightforward handling characteristics [3] [5]. The anhydrous form is particularly favored to minimize water content that could interfere with subsequent purification steps [6]. Manganese(2+) acetate presents an alternative precursor that demonstrates enhanced compatibility with organic solvents, making it suitable for reactions requiring non-aqueous conditions [7] [8]. Manganese(2+) carbonate, while less soluble, offers advantages in reactions where gradual release of the manganese ion is desired [8].
The bis(trifluoromethylsulfonyl)azanide anion precursor is typically introduced through lithium bis(trifluoromethylsulfonyl)imide or sodium bis(trifluoromethylsulfonyl)imide [9] [10]. These alkali metal salts provide excellent solubility in both aqueous and organic media, facilitating efficient anion exchange reactions [11] [10]. The molecular formula C2F6LiNO4S2 for lithium bis(trifluoromethylsulfonyl)imide indicates a molecular weight of 287.08 grams per mole, with a melting point of 190.5°C and exceptional electrochemical stability [10].
| Precursor Compound | Molecular Weight (g/mol) | Solubility | Advantages |
|---|---|---|---|
| Manganese(2+) chloride | 125.84 | High in water | Easy handling, high purity |
| Manganese(2+) acetate | 173.03 | Moderate in organics | Organic compatibility |
| Manganese(2+) carbonate | 114.95 | Low in water | Controlled release |
| Lithium bis(trifluoromethylsulfonyl)imide | 287.08 | High in multiple solvents | Excellent stability |
The stoichiometric requirements for the synthesis typically involve a 1:2 molar ratio of manganese precursor to bis(trifluoromethylsulfonyl)imide salt, reflecting the divalent nature of the manganese cation and the need for two monovalent anions to achieve charge neutrality [1] [2]. Purity specifications for starting materials are critical, with manganese precursors requiring minimum 98% purity and bis(trifluoromethylsulfonyl)imide salts requiring 99% purity to ensure optimal product quality [12].
Solvothermal synthesis represents a highly effective approach for preparing bis(trifluoromethylsulfonyl)azanide;manganese(2+) under controlled temperature and pressure conditions [13] [14]. This methodology enables the formation of high-purity crystalline products through carefully optimized reaction parameters including temperature, pressure, reaction time, and solvent selection [13] [15].
Temperature optimization studies have demonstrated that reaction temperatures between 120°C and 160°C provide optimal conditions for product formation [13] [14]. Lower temperatures result in incomplete conversion of precursors, while higher temperatures may lead to thermal decomposition of the bis(trifluoromethylsulfonyl)azanide anion [16] [17]. The reaction temperature directly influences crystal size and morphology, with moderate temperatures favoring the formation of well-defined crystalline structures [13] [15].
Solvent selection plays a crucial role in solvothermal synthesis, with dimethylformamide, dimethyl sulfoxide, and acetonitrile emerging as preferred reaction media [18] [13] [19]. Dimethylformamide offers excellent solvating properties for both manganese precursors and bis(trifluoromethylsulfonyl)imide salts, promoting efficient mixing and reaction kinetics [13] [14]. The polar aprotic nature of these solvents facilitates ionic dissociation while maintaining chemical stability under solvothermal conditions [19].
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Temperature | 120-160°C | Crystal quality and yield |
| Pressure | Autogenous | Reaction completeness |
| Time | 12-24 hours | Product purity |
| Solvent volume | 50-100 mL per gram precursor | Dissolution efficiency |
Reaction time optimization reveals that 12 to 24 hours provides sufficient duration for complete conversion while preventing over-reaction or decomposition [13] [14]. Shorter reaction times may result in incomplete precursor conversion, while extended periods can lead to crystal coarsening or unwanted side reactions [15]. The use of sealed reaction vessels under autogenous pressure conditions ensures controlled reaction environments and prevents solvent loss [13].
Microwave-assisted solvothermal synthesis has emerged as an advanced technique that significantly reduces reaction times while maintaining product quality [14] [20]. This approach utilizes microwave radiation to achieve rapid and uniform heating, reducing synthesis time from 24 hours to 40 minutes while maintaining comparable product yields and purity [14] [15]. The microwave method demonstrates particular effectiveness when combined with 160°C reaction temperatures and dimethylformamide as the reaction solvent [14].
Electrochemical synthesis methods offer alternative pathways for preparing bis(trifluoromethylsulfonyl)azanide;manganese(2+) through controlled oxidation and reduction processes [21] [22]. These techniques provide precise control over reaction conditions and enable the formation of products with specific electrochemical properties [21] [22].
The structural characterization of bis(trifluoromethylsulfonyl)azanide;manganese(2+) through single-crystal X-ray diffraction analysis reveals fundamental insights into the coordination geometry and molecular architecture of this compound. The manganese(II) center adopts a six-coordinate configuration, consistent with octahedral geometry that is characteristic of transition metal complexes with this coordination number [1] [2]. The octahedral arrangement is stabilized through coordination with bis(trifluoromethylsulfonyl)azanide ligands, with additional stabilization provided by weak interactions with solvent molecules in the solid state [3].
The molecular structure features a central manganese(II) ion coordinated by two bis(trifluoromethylsulfonyl)azanide ligands, each comprising two trifluoromethylsulfonyl groups bonded to a central nitrogen atom, forming a delocalized anionic charge [3]. Based on analogous manganese complexes, the manganese-nitrogen bond distances typically range between 2.10-2.25 Å, with an average value of approximately 2.15 Å [3]. This bond length is consistent with the ionic radius of manganese(II) and the coordination requirements of the bis(trifluoromethylsulfonyl)azanide ligand system.
The crystal structure exhibits some degree of distortion from ideal octahedral geometry due to steric hindrance introduced by the bulky trifluoromethylsulfonyl groups [3]. This distortion is a common feature in manganese complexes containing sterically demanding ligands and influences both the electronic structure and physical properties of the compound [4]. The coordination geometry can be described as a distorted octahedron, where the perfect symmetry is disrupted by the spatial requirements of the ligand framework.
| Parameter | Value/Description | Reference Notes |
|---|---|---|
| Coordination Number | 6 (hexacoordinate) | All manganese atoms six-coordinate [1] |
| Coordination Geometry | Octahedral (distorted) | Stabilized by weak solvent interactions [3] |
| Mn-N Bond Length (Å) | 2.10-2.25 (typical range) | Based on analogous manganese complexes [3] |
| Crystal System | Not specifically determined | Requires single crystal analysis |
| Space Group | Not specifically determined | Requires single crystal analysis |
| Unit Cell Parameters | Not available in literature | Crystal structure data limited |
| Molecular Symmetry | Distorted due to steric hindrance | TFSI anion causes distortion [3] |
The spectroscopic characterization of bis(trifluoromethylsulfonyl)azanide;manganese(2+) provides comprehensive information about the vibrational modes, molecular dynamics, and electronic environment of this compound through multiple analytical techniques.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy reveals characteristic absorption bands that are diagnostic for the bis(trifluoromethylsulfonyl)azanide anion and its coordination to the manganese center. Strong absorption bands appear at 1350-1150 cm⁻¹, corresponding to asymmetric sulfur-oxygen stretching vibrations (νₐₛ S=O) of the sulfonyl groups [3] [5]. These bands are particularly intense due to the highly polar nature of the S=O bonds and the presence of multiple sulfonyl groups within each ligand.
Additional characteristic peaks are observed near 740 cm⁻¹, arising from carbon-fluorine bending modes (δ C-F) of the trifluoromethyl groups [3] [5]. The presence of multiple CF₃ groups in the molecule contributes to the intensity and complexity of these vibrational bands. The SO₂ wagging vibrations appear at 398 and 407 cm⁻¹, providing information about the conformational flexibility of the bis(trifluoromethylsulfonyl)azanide anion [6].
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information, with the strongest signal appearing at 742 cm⁻¹, assigned to the CF₃ symmetric stretching vibration of the bis(trifluoromethylsulfonyl)azanide anion [5]. This band is particularly diagnostic for compounds containing the bis(trifluoromethylsulfonyl)azanide anion and serves as a characteristic marker for structural identification.
The Raman spectrum also exhibits bands at 396-430 cm⁻¹ corresponding to SO₂ wagging modes, which provide information about different conformers of the bis(trifluoromethylsulfonyl)azanide anion [6]. Temperature-dependent studies of similar compounds have shown that the relative intensities of these bands change with temperature, indicating conformational equilibrium between different molecular arrangements [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy shows a characteristic singlet at -79 ppm, corresponding to the CF₃ groups of the bis(trifluoromethylsulfonyl)azanide anion [3]. This chemical shift is typical for trifluoromethyl groups attached to electron-withdrawing sulfonyl moieties and provides confirmation of the molecular structure.
¹H NMR spectroscopy exhibits paramagnetically broadened signals due to the high spin state (S = 5/2) of the manganese(II) center [3]. The paramagnetic nature of the manganese ion causes significant line broadening and chemical shift perturbations, making detailed structural assignments challenging but providing valuable information about the electronic state of the metal center.
| Technique | Wavenumber/Chemical Shift | Assignment |
|---|---|---|
| FTIR Spectroscopy | 1350-1150 cm⁻¹ | Asymmetric S=O stretching vibrations [3] |
| FTIR Spectroscopy | ~740 cm⁻¹ | C-F bending modes [3] |
| FTIR Spectroscopy | 398, 407 cm⁻¹ | SO₂ wagging vibrations [6] |
| Raman Spectroscopy | 742 cm⁻¹ | CF₃ symmetric stretching (TFSI) [5] |
| Raman Spectroscopy | 396-430 cm⁻¹ | SO₂ wagging modes (conformers) [6] |
| ¹⁹F NMR | -79 ppm | CF₃ groups [3] |
| ¹H NMR | Paramagnetically broadened | High spin Mn(II) center effects [3] |
Thermogravimetric analysis (TGA) of bis(trifluoromethylsulfonyl)azanide;manganese(2+) reveals exceptional thermal stability characteristics that distinguish this compound from many other ionic liquid systems and manganese complexes. The compound exhibits thermal stability up to approximately 300°C, which is significantly higher than many conventional ionic liquids and represents a key advantage for high-temperature applications [7] [8].
The enhanced thermal stability is attributed to the strong electron-withdrawing properties of the trifluoromethylsulfonyl groups, which contribute to the delocalization of negative charge across the bis(trifluoromethylsulfonyl)azanide anion framework [7] [8]. This charge delocalization reduces the tendency for thermal decomposition and enhances the overall stability of the molecular structure under elevated temperature conditions.
Differential scanning calorimetry (DSC) studies complement the TGA analysis by revealing phase transition behavior and thermal events associated with the compound. The melting point is reported to be above 300°C, though exact values depend on specific synthesis conditions and purity levels [7]. The high melting point is consistent with the strong ionic interactions between the manganese(II) cation and the bis(trifluoromethylsulfonyl)azanide anions.
The decomposition behavior typically follows a multi-step pathway, indicating the sequential breakdown of different molecular components. The initial decomposition steps often involve the loss of coordinated solvent molecules or partial decomposition of the organic ligand framework, followed by more extensive breakdown at higher temperatures [9] [10]. The complex decomposition profile reflects the multiple chemical bonds and interactions present within the molecular structure.
Under inert atmosphere conditions (nitrogen or argon), the compound shows improved thermal stability compared to air or oxygen-containing environments, indicating sensitivity to oxidative processes [8] [10]. This behavior is characteristic of many manganese(II) compounds, which can undergo oxidation to higher oxidation states under oxidizing conditions.
| Parameter | Value/Observation | Notes |
|---|---|---|
| Thermal Stability Range (°C) | Stable up to 300°C | Enhanced by electron-withdrawing groups [7] |
| Decomposition Onset (°C) | >300°C (varies with conditions) | Higher than many ionic liquids [8] |
| Mass Loss Behavior | Multi-step decomposition | Complex decomposition pathway [9] |
| Residual Mass (%) | Variable (depends on conditions) | Complete analysis required |
| Thermal Analysis Method | TGA/DSC | Standard thermal analysis [10] |
| Atmosphere Conditions | Inert (nitrogen/argon) | Moisture-sensitive compound [8] |
Computational modeling studies of bis(trifluoromethylsulfonyl)azanide;manganese(2+) provide theoretical insights into the molecular geometry, electronic structure, and energetic properties of this compound. Density functional theory (DFT) calculations have been applied to investigate the structural parameters and electronic configurations of similar manganese complexes, offering valuable guidance for understanding the computational aspects of this system [11] [12].
The computational modeling reveals that the octahedral coordination geometry around the manganese(II) center is the energetically preferred arrangement [4] [12]. DFT calculations on similar manganese complexes have shown that the high-spin electronic configuration (S = 5/2) is crucial for stabilizing the octahedral geometry, with alternative spin states being significantly higher in energy [4]. For comparable systems, the optimized structure for lower spin states (S = 3/2) has been found to be approximately 34 kcal/mol higher in energy than the high-spin state [4].
The bis(trifluoromethylsulfonyl)azanide ligands exhibit conformational flexibility, with computational studies on the free anion revealing the existence of multiple conformers with different symmetries [6]. The two primary conformers, designated as C₂ and C₁ symmetry, represent global and local energy minima with energy differences in the range of 2.2-3.3 kJ/mol [6]. This conformational behavior influences the vibrational spectra and may contribute to the complex spectroscopic profiles observed experimentally.
Molecular dynamics simulations and quantum chemical calculations have been employed to study the solvation behavior and molecular interactions in related manganese-containing systems [13]. These computational approaches provide insights into the coordination environment, ligand exchange processes, and dynamic behavior of the compound in solution phases.
The computational modeling also addresses the high reactivity of similar manganese complexes toward moisture and oxygen, which has been validated through DFT calculations to understand the origin of pronounced reactivity [12]. The calculations reveal that the electronic structure of the manganese center and the nature of the coordinating ligands significantly influence the reactivity patterns and stability characteristics.
The theoretical bond lengths predicted by computational methods show good agreement with experimental observations from analogous systems. DFT calculations typically predict Mn-N bond distances in the range of 2.1-2.3 Å for similar octahedral manganese(II) complexes, which is consistent with the experimental range observed for bis(trifluoromethylsulfonyl)azanide;manganese(2+) [4] [12].
Time-dependent DFT (TDDFT) studies have been successfully applied to investigate electronic excitations in manganese complexes, providing theoretical support for experimental spectroscopic observations [11]. These calculations confirm the relationship between manganese oxidation states and spectroscopic properties, validating the computational approaches used for characterizing manganese-containing compounds.